![molecular formula C20H26N4O4S B2956647 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034472-69-8](/img/structure/B2956647.png)
4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Description
4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
The piperidine derivatives, including molecules structurally related to 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, have been explored for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have revealed insights into their binding energies and adsorption behaviors on metal surfaces, suggesting their potential in corrosion inhibition applications (Kaya et al., 2016).
Spectroscopic and Molecular Structure Investigation
Research involving N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), a compound with a structural similarity to this compound, has included comprehensive theoretical and experimental structural studies. These studies, employing elemental analysis, FT IR, 1H NMR, UV–Vis., and MS techniques alongside DFT/B3LYP and HF methods, have contributed to the understanding of the molecule's stability, electronic structures, and structure–activity relationships (Mansour & Ghani, 2013).
Antimicrobial Activity of Piperidine Derivatives
Piperidine derivatives, including structures similar to this compound, have shown significant promise in antimicrobial activity. A series of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides have been synthesized and evaluated for their in vitro antimicrobial activity, demonstrating the potential of these compounds in addressing microbial resistance (Desai, Makwana, & Senta, 2016).
Synthesis and Structural Characterization for Antagonist Applications
The methylbenzenesulfonamide framework has attracted attention for its potential in developing small molecular antagonists targeting various receptors, including those involved in HIV-1 infection prevention. The synthesis and structural characterization of these compounds, including intermediates based on piperidine and methylbenzenesulfonamide structures, underscore their relevance in drug development (Cheng De-ju, 2015).
properties
IUPAC Name |
4-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-14-13-19(22-15(2)21-14)28-17-9-11-24(12-10-17)20(25)16-5-7-18(8-6-16)29(26,27)23(3)4/h5-8,13,17H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJXMGDKZLMMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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